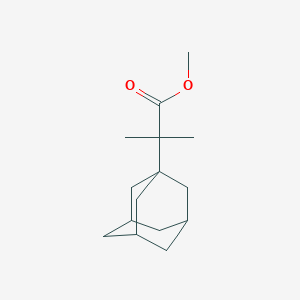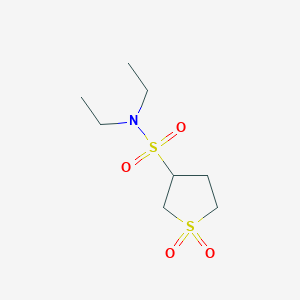![molecular formula C17H14N4O2S B241834 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazoles and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. In addition, it has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Wirkmechanismus
The mechanism of action of 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In addition, it has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. These effects make it a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the research of 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methyl-3-furyl-1,2,4-triazole-5-thiol with 2-methoxyphenylacetylene in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the final compound.
Eigenschaften
Produktname |
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C17H14N4O2S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4O2S/c1-11-13(9-10-23-11)16-18-19-17-21(16)20-15(24-17)8-7-12-5-3-4-6-14(12)22-2/h3-10H,1-2H3/b8-7+ |
InChI-Schlüssel |
GTBKDUBYCBUJDP-BQYQJAHWSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4OC |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4OC |
Kanonische SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)




![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)



![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)